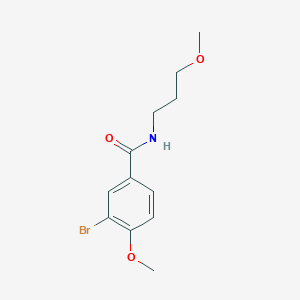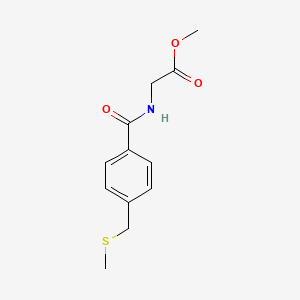
Methyl (4-((methylthio)methyl)benzoyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4-((methylthio)methyl)benzoyl)glycinate is an organic compound with the molecular formula C12H15NO3S It is a derivative of benzoic acid and contains a methylthio group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((methylthio)methyl)benzoyl)glycinate typically involves the reaction of 4-(methylthio)methylbenzoic acid with glycine methyl ester. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
Methyl (4-((methylthio)methyl)benzoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (4-((methylthio)methyl)benzoyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl (4-((methylthio)methyl)benzoyl)glycinate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylthio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but lacks the glycinate moiety.
4-(Methylthio)benzoyl chloride: Used as an intermediate in the synthesis of related compounds.
Methyl 4-(methylthio)phenylacetate: Another derivative with a similar methylthio group.
Uniqueness
Methyl (4-((methylthio)methyl)benzoyl)glycinate is unique due to the presence of both the methylthio and glycinate groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H15NO3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
methyl 2-[[4-(methylsulfanylmethyl)benzoyl]amino]acetate |
InChI |
InChI=1S/C12H15NO3S/c1-16-11(14)7-13-12(15)10-5-3-9(4-6-10)8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI 键 |
TXPWWFIPZCVBFK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNC(=O)C1=CC=C(C=C1)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)




![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
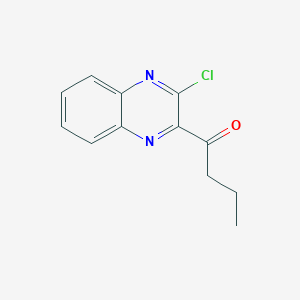
![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)
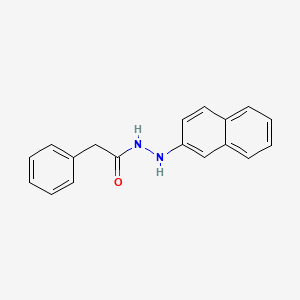

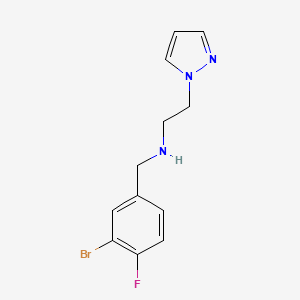
![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)
